molecular formula C13H14O3 B1204112 6-Hydroxytremetone CAS No. 21491-62-3

6-Hydroxytremetone

Cat. No. B1204112
CAS RN: 21491-62-3
M. Wt: 218.25 g/mol
InChI Key: FHJSLVLVJPGFRY-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxytremetone is a member of benzofurans.

Scientific Research Applications

Characterization and Physical-Chemical Properties 6-Hydroxytremetone, a bioactive metabolite from Xenophyllum poposum, has been characterized for its physical and chemical properties. It crystallizes in the monoclinic space group P2 1, and its molecular structure was determined using various spectroscopic techniques, including ultraviolet spectrum, infrared spectroscopy, and X-ray diffraction methods (Romano et al., 2008).

Synthesis Methods The synthesis of (±) Hydroxytremetone has been explored, originating from 2-(α-hydoxyisopropyl)-6-hydroxy-coumaran via a process involving dehydration with phosphorus tribromide and acylation with trifluoroacetic anhydride and acetic acid (Oda, Fukami, & Nakajima, 1966).

Vibrational and Structural Analysis Further studies on 2R-(−)-6-hydroxytremetone, focusing on its structural and vibrational properties, have been conducted. Infrared and Raman spectroscopy were utilized in the solid phase, combined with Density Functional Theory (DFT) and Scaled Quantum Mechanics Force Field (SQMFF) methodology, to provide a complete assignment of the vibrational spectra for the compound (Romano, Raschi, Benavente, & Brandán, 2011).

Occurrence in Plants The presence of hydroxytremetone has been detected in various plants such as Tagetes patula, indicating its natural occurrence and potential for further exploration in plant-based studies (Ekpo, Cole, & Polk, 1998).

Phytotoxic Activities Research has revealed the phytotoxic activity of (2R)-6-hydroxytremetone on various plant species. This compound acts as a potent germination inhibitor and affects seedling development, suggesting its role in plant physiology and potential agricultural applications (Romano, Raschi, González, Jaime, Fortuna, Hernández, Bach, & Benavente, 2011).

Anti-HIV Activity 6-Hydroxytremetone has shown significant anti-HIV-1 activity in vitro, suggesting its potential use in the development of anti-viral treatments (Piacente, Aquino, De Tommasi, Pizza, Lock De Ugaz, Chávez Orellana, & Mahmood, 1994).

properties

CAS RN

21491-62-3

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

1-[(2R)-6-hydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl]ethanone

InChI

InChI=1S/C13H14O3/c1-7(2)12-5-9-4-10(8(3)14)11(15)6-13(9)16-12/h4,6,12,15H,1,5H2,2-3H3/t12-/m1/s1

InChI Key

FHJSLVLVJPGFRY-GFCCVEGCSA-N

Isomeric SMILES

CC(=C)[C@H]1CC2=CC(=C(C=C2O1)O)C(=O)C

SMILES

CC(=C)C1CC2=CC(=C(C=C2O1)O)C(=O)C

Canonical SMILES

CC(=C)C1CC2=CC(=C(C=C2O1)O)C(=O)C

synonyms

6-hydroxytremetone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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